N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-2-27-18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAQUMYNENAFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling with Nitrobenzamide: The final step involves the coupling of the ethoxypyridazine derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium ethoxide, ethyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its unique structural features.
Biology: It may be used as a probe to study biological pathways and interactions.
Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The ethoxypyridazine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide, highlighting substituent variations and their implications:
Physicochemical Properties
- Melting Points: Compounds with bulkier substituents (e.g., carbamothioyl-imidazolidinone in 7g) exhibit higher melting points (222–224°C), suggesting enhanced crystallinity due to hydrogen bonding . In contrast, alkenyl-substituted derivatives (e.g., 1zz) have lower melting points (62–64°C), likely due to reduced molecular symmetry .
Spectroscopic Characterization
- 1H NMR : The target compound’s ethoxypyridazine moiety would produce distinct aromatic proton signals (δ 6.5–8.5 ppm), similar to furan derivatives (δ 6.3–7.8 ppm in 1a) .
- IR Spectroscopy : Nitro groups in all analogues show strong absorption near 1520–1350 cm⁻¹, while carbamothioyl groups (7g) exhibit additional C=S stretches at ~1200 cm⁻¹ .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrobenzamide moiety and an ethoxypyridazine ring. Its molecular formula is , with a molecular weight of approximately 364.36 g/mol. The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Coupling Reaction : The ethoxypyridazine derivative is then coupled with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through the nitrobenzamide moiety. This moiety can inhibit enzyme activity or modulate receptor functions, while the ethoxypyridazine ring enhances binding affinity and specificity for these targets.
Pharmacological Properties
Research indicates that compounds containing similar structural features exhibit various pharmacological activities:
- Antimicrobial Activity : Some pyridazine derivatives have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : The compound may also exhibit anticancer activity, as many nitro-substituted benzamides are known for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties, although detailed investigations are needed to confirm these effects.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of various nitrobenzamides on cancer cell lines, revealing that those with pyridazine substitutions had enhanced efficacy compared to their non-substituted counterparts. This supports the hypothesis that this compound may also possess similar properties.
- Mechanistic Insights : Another study focused on the interaction of nitrobenzamides with specific kinases involved in cancer pathways, indicating that the incorporation of ethoxypyridazine could improve selectivity and reduce off-target effects .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethoxypyridazine moiety, Nitro group | Antimicrobial, Anticancer |
| N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | Similar structure with methyl substitution | Anticancer, Anti-inflammatory |
| 4-Nitrobenzamide | Basic structure without pyridazine | Limited biological activity |
This table illustrates how this compound stands out due to its unique structural features and potential biological activities not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
